(2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate
CAS No.: 35819-80-8
Cat. No.: VC20525556
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35819-80-8 |
|---|---|
| Molecular Formula | C20H24N2O5S |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | (2-methoxyphenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate |
| Standard InChI | InChI=1S/C20H24N2O5S/c1-26-18-9-5-6-10-19(18)27-20(23)21-15-11-13-17(14-12-15)28(24,25)22-16-7-3-2-4-8-16/h5-6,9-14,16,22H,2-4,7-8H2,1H3,(H,21,23) |
| Standard InChI Key | SWKJQJLMIBOQJT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Structural Analysis
The compound’s 3D conformation reveals a planar aromatic system (2-methoxyphenyl) connected to a sulfonamide-substituted phenyl ring, with the cyclohexyl group introducing steric bulk (Figure 1) . Computational descriptors include:
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves sequential coupling reactions (Table 1) :
Table 1: Representative Synthesis Protocol
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonamide Formation | Cyclohexylamine + 4-sulfobenzoic acid chloride, DCM, 0°C | 85% |
| 2 | Carbamate Coupling | 2-Methoxyphenol + 4-(cyclohexylsulfamoyl)phenyl isocyanate, DCC, RT | 72% |
Key challenges include avoiding hydrolysis of the carbamate group during purification.
Reactivity Profile
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Hydrolysis: The carbamate bond undergoes cleavage under strong acidic (HCl, 100°C) or basic (NaOH, 80°C) conditions, yielding 2-methoxyphenol and 4-(cyclohexylsulfamoyl)aniline.
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Nucleophilic Substitution: The sulfonamide nitrogen participates in alkylation reactions with electrophiles (e.g., methyl iodide) .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Stability:
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pH 1–6: Stable for >24 hrs
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pH >8: Rapid degradation (t = 2.3 hrs)
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ADME Predictions
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Caco-2 Permeability: 12 × 10 cm/s (moderate absorption)
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CYP450 Inhibition: Moderate affinity for CYP3A4 (IC = 8.2 µM)
Biological Activity and Applications
Antimicrobial and Agricultural Uses
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Antifungal Activity: Carbamate derivatives show EC = 14 µM against Meloidogyne javanica .
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Pesticide Intermediate: Utilized in synthesizing sulfonylurea herbicides .
| Supplier | Purity | Price (USD/g) | Application |
|---|---|---|---|
| Dayang Chem | 98% | 220 | Pharmaceutical R&D |
| Chemlyte Solutions | 99% | 450 | High-throughput screening |
| Zibo Hangyu Biotechnology | 90% | 180 | Agrochemical synthesis |
Future Research Directions
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Target Identification: Proteomic profiling to map kinase targets.
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Derivatization: Introducing fluorinated groups to enhance metabolic stability.
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Formulation: Nanoencapsulation to improve aqueous solubility.
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